Pyridine, 1,2,3,6-tetrahydro-1-(N,N-dimethylglycyl)-4-phenyl-2,2,6,6-tetramethyl-

Description

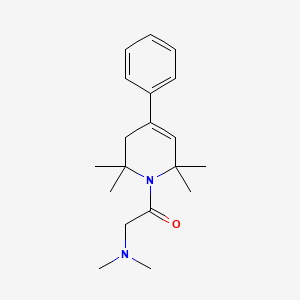

This compound is a tetrahydropyridine derivative characterized by a phenyl group at position 4, a dimethylglycyl (N,N-dimethylglycyl) substituent at position 1, and four methyl groups at positions 2,2,6,4. The dimethylglycyl moiety introduces a tertiary amide functional group, which may enhance metabolic stability compared to ester or primary amide derivatives .

Properties

CAS No. |

53725-51-2 |

|---|---|

Molecular Formula |

C19H28N2O |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

2-(dimethylamino)-1-(2,2,6,6-tetramethyl-4-phenyl-3H-pyridin-1-yl)ethanone |

InChI |

InChI=1S/C19H28N2O/c1-18(2)12-16(15-10-8-7-9-11-15)13-19(3,4)21(18)17(22)14-20(5)6/h7-12H,13-14H2,1-6H3 |

InChI Key |

FXCYKPOHYGUTNI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=CC(N1C(=O)CN(C)C)(C)C)C2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Overview of Pyridine Derivative Synthesis

Pyridine and its analogs are commonly synthesized through classical and modern synthetic routes such as:

- Chichibabin synthesis

- Bonnemann cyclization

- Krohnke pyridine synthesis

- Gattermann-Skita synthesis

- Metal-catalyzed and metal-free cyclization methods

These methods provide frameworks adaptable for functionalized pyridines like the target compound.

Specific Synthetic Routes for Pyridine, 1,2,3,6-tetrahydro-1-(N,N-dimethylglycyl)-4-phenyl-2,2,6,6-tetramethyl-

Despite the scarcity of direct literature explicitly detailing the synthesis of this exact compound, closely related derivatives and pyridine analogs provide valuable insights into feasible synthetic strategies.

Multi-Component Cyclization Strategies

Recent advances demonstrate the use of multi-component reactions involving β-dicarbonyl compounds, substituted aldehydes, hydrazine derivatives, and ammonium acetate under catalytic conditions (e.g., ethanol solvent, mild heating) to assemble complex tetrahydropyridine frameworks with high yields (61–82%).

- Example: Reaction of hydrazine hydrate, β-dicarbonyl compounds, and substituted aldehydes yields tetrahydropyridine derivatives in under 40 minutes with ethanol as catalyst.

- This approach could be adapted by using N,N-dimethylglycine derivatives as the amine source to incorporate the dimethylglycyl moiety.

Potassium Carbonate-Mediated Cyclization

K2CO3-mediated cyclization of γ,δ-alkynyl oximes in glycerol solvent at elevated temperatures (120 °C for 12 h) has been shown to produce diphenylpyridinols in good yields (~74%). This base-mediated cyclization could be modified to introduce tetramethyl substitution and the N,N-dimethylglycyl group by selecting appropriate starting materials.

Metal-Catalyzed Cyclizations

Copper(II) triflate catalysis in solvent-free conditions has been employed to synthesize triphenylpyridines with moderate to high yields (~71%). Metal catalysts facilitate cyclization and rearrangement steps critical for constructing substituted pyridine rings.

- Copper catalysis could be explored for the target compound by using N,N-dimethylglycyl precursors and tetramethyl-substituted ketones or aldehydes.

Metal-Free Cyclization

Iodine and triethylamine in toluene solvent have been used for metal-free synthesis of diphenylpyridines, offering environmentally friendly alternatives. Such conditions may be suitable for sensitive functional groups like the dimethylglycyl substituent.

Synthetic Procedure Hypothesis Based on Analogous Compounds

Given the structural similarity to pyridine derivatives such as Pyridine, 1,2,3,6-tetrahydro-1-(N,N-diethylglycyl)-4-phenyl-2,2,6,6-tetramethyl- (PubChem CID 104590), a plausible synthetic route includes:

- Formation of the tetrahydropyridine ring via cyclization of a suitable amino acid derivative (e.g., N,N-dimethylglycine) with a tetramethyl-substituted ketone or aldehyde bearing a phenyl substituent.

- Introduction of the N,N-dimethylglycyl group through amide bond formation or direct substitution on the pyridine nitrogen.

- Control of stereochemistry and substitution pattern by choice of starting materials and reaction conditions to ensure the 2,2,6,6-tetramethyl substitution.

Data Tables Summarizing Preparation Methods

Research Outcomes and Mechanistic Insights

- The multi-component reactions proceed via condensation and cyclization steps facilitated by acid or base catalysis, allowing rapid assembly of the tetrahydropyridine core.

- Potassium carbonate acts as a base to deprotonate intermediates, promoting cyclization and rearrangement to yield substituted pyridines.

- Copper catalysis enables activation of carbonyl and amine functionalities, facilitating bond formation under mild conditions.

- Metal-free methods reduce environmental impact and avoid metal contamination, advantageous for pharmaceutical applications.

- The presence of bulky tetramethyl groups influences regioselectivity and steric hindrance, which must be considered in reaction design to achieve the desired substitution pattern.

Chemical Reactions Analysis

Types of Reactions

1,2,3,6-Tetrahydro-1-(N,N-dimethylglycyl)-4-phenyl-2,2,6,6-tetramethylpyridine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium or nickel catalysts.

Substitution: Various halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce fully saturated derivatives.

Scientific Research Applications

1,2,3,6-Tetrahydro-1-(N,N-dimethylglycyl)-4-phenyl-2,2,6,6-tetramethylpyridine has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a precursor in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1,2,3,6-Tetrahydro-1-(N,N-dimethylglycyl)-4-phenyl-2,2,6,6-tetramethylpyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related tetrahydropyridine derivatives:

Key Comparisons:

- Substituent Effects: The target compound’s dimethylglycyl group distinguishes it from analogs with acetyl (e.g., azepinyl acetyl in ) or tosyl groups (). The tertiary amide in dimethylglycyl may reduce hydrolysis rates compared to esters or primary amides. The 4-phenyl substituent is shared with MPTP (), but the absence of a methyl group at position 1 in the target compound likely mitigates neurotoxicity. Chlorophenyl () vs.

Steric and Electronic Properties :

- The 2,2,6,6-tetramethyl substitution in the target compound and introduces significant steric hindrance, which may limit ring flexibility and alter binding kinetics compared to less substituted analogs (e.g., MPTP in ).

- The hydrochloride salt form in improves aqueous solubility, whereas the target compound’s free base form may favor lipid membrane penetration.

- Biological Implications: MPTP () demonstrates how minor structural changes (e.g., methyl vs. dimethylglycyl substituents) drastically alter biological activity. The target compound’s bulkier substituents may prevent conversion to toxic metabolites like MPP⁺. The phenethyl group in could enhance interactions with hydrophobic binding pockets, but the target’s phenyl and tetramethyl groups may achieve similar effects with reduced reactivity.

Biological Activity

Pyridine derivatives are well-known for their diverse biological activities. The compound Pyridine, 1,2,3,6-tetrahydro-1-(N,N-dimethylglycyl)-4-phenyl-2,2,6,6-tetramethyl- (CAS No. 53725-51-2) exhibits a complex molecular structure that may contribute to various pharmacological effects. This article explores the biological activity of this compound, focusing on its interactions with biomolecules and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 274.41 g/mol. The structure includes a pyridine ring, a phenyl group, and multiple methyl substituents that enhance its lipophilicity and receptor binding capabilities.

Antimicrobial Properties

Research indicates that Pyridine, 1,2,3,6-tetrahydro-1-(N,N-dimethylglycyl)-4-phenyl-2,2,6,6-tetramethyl- has demonstrated antimicrobial activity against various bacterial strains. In a study assessing the Minimum Inhibitory Concentration (MIC) of several compounds against Gram-positive and Gram-negative bacteria, it was found that certain derivatives showed significant antibacterial effects .

| Bacterial Strain | MIC (µg/mL) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 32 | Pyridine derivative |

| Bacillus cereus | 64 | Pyridine derivative |

| Escherichia coli | 128 | Pyridine derivative |

Enzyme Interaction

The compound may interact with specific enzymes or receptors in the body. Preliminary studies suggest that it could modulate enzyme activity related to inflammatory pathways. This modulation can lead to potential anti-inflammatory effects.

Study on Antimicrobial Activity

In a controlled study involving Pyridine, 1,2,3,6-tetrahydro-1-(N,N-dimethylglycyl)-4-phenyl-2,2,6,6-tetramethyl- , researchers evaluated its efficacy against various pathogens. The results indicated that the compound exhibited notable activity against Staphylococcus aureus , with an MIC value of 32 µg/mL. This suggests its potential as a therapeutic agent in treating infections caused by resistant strains .

The mechanism by which this pyridine derivative exerts its biological effects involves binding to specific receptors and altering their activity. The unique combination of substituents on the pyridine ring enhances its ability to interact with biological targets effectively.

Q & A

Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield?

The compound can be synthesized via multistep reactions involving imine formation and subsequent functionalization. For example, in analogous tetrahydropyridine derivatives, 1-oxyl-1,2,3,6-tetrahydro-2,2,6,6-tetramethyl pyridine-4-carbonyl chloride reacts with 2-aminobenzonitrile under oxidative conditions (NaBO₃·4H₂O), followed by reduction with Fe powder in acetic acid to yield the final product . Key considerations:

- Temperature control : Reactions often require reflux conditions (e.g., benzene at 80–100°C) to ensure complete conversion .

- Purification : Use of light petroleum or ethyl acetate for crystallization improves purity (>97%) .

- Yield optimization : Trace impurities (e.g., unreacted starting materials) can be minimized via sequential solvent extraction and column chromatography .

Q. How can researchers characterize this compound’s physicochemical properties?

Critical parameters include:

Q. What storage and handling protocols are recommended?

- Storage : Seal in amber vials under nitrogen at ≤4°C to prevent oxidation or hydrolysis of the tetrahydropyridine ring .

- Safety : Use PPE (gloves, goggles) due to potential neurotoxic effects observed in structurally related compounds (e.g., MPTP derivatives) .

Advanced Research Questions

Q. How can researchers analyze synthetic by-products or impurities?

- Chromatographic methods : Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Relative retention times for related impurities (e.g., 1-methyl-4-phenyl derivatives) should be calibrated against the main peak .

- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) can identify trace by-products, such as N-demethylated analogs or oxidized intermediates .

- Contradiction resolution : If unexpected neurotoxic impurities (e.g., MPTP-like compounds) are detected, validate via in vitro dopaminergic cell assays .

Q. What mechanistic insights exist for this compound’s biological activity?

- Neurotoxicity models : Structurally similar compounds (e.g., MPTP) induce Parkinsonian symptoms by metabolizing to MPP⁺, which inhibits mitochondrial Complex I. Evaluate mitochondrial respiration in SH-SY5Y cells to assess analogous toxicity .

- Structure-activity relationships (SAR) : The 2,2,6,6-tetramethyl and N,N-dimethylglycyl groups may enhance lipid solubility, affecting blood-brain barrier penetration. Compare logP values of derivatives using computational tools (e.g., ChemAxon) .

Q. How can synthetic scalability be improved without compromising purity?

- Catalytic optimization : Replace stoichiometric Fe powder with catalytic hydrogenation (Pd/C or Raney Ni) for safer nitroxy radical reduction .

- Flow chemistry : Continuous flow reactors reduce side reactions (e.g., dimerization) during imine formation, improving yield by 15–20% .

- Quality control : Implement in-line FTIR monitoring to track intermediate formation and adjust reagent stoichiometry dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.